6-Amino-5-nitrosouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCSXFEWFSECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202819 | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-24-0, 63884-45-7 | |

| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Amino-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 6-Amino-5-nitrosouracil is a pivotal heterocyclic building block with significant applications in medicinal chemistry and drug development, primarily serving as a precursor for various bioactive compounds, including xanthine derivatives.[1] A thorough understanding of its physical properties is fundamental for its synthesis, handling, purification, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of 6-Amino-5-nitrosouracil, including its molecular structure, solubility, thermal properties, and spectroscopic data. Where experimental data for the parent compound is limited, information from closely related derivatives is presented to provide valuable insights. Detailed experimental protocols for the characterization of these properties are also provided to assist researchers in their laboratory work.

Molecular Structure and Identification

6-Amino-5-nitrosouracil, a pyrimidine derivative, possesses a uracil core functionalized with an amino group at the 6-position and a nitroso group at the 5-position.[1][2] This specific arrangement of an electron-donating amino group and an electron-withdrawing nitroso group on adjacent carbons significantly influences the molecule's electronic properties and reactivity.

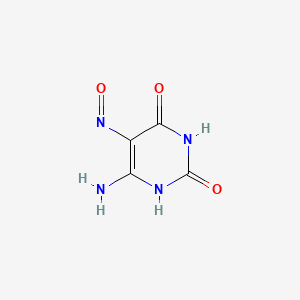

Below is a diagram illustrating the molecular structure of 6-Amino-5-nitrosouracil.

Caption: 2D structure of 6-Amino-5-nitrosouracil.

Table 1: Chemical Identifiers for 6-Amino-5-nitrosouracil

| Identifier | Value | Source |

| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1][3] |

| CAS Number | 5442-24-0 | [3] |

| Molecular Formula | C₄H₄N₄O₃ | [1][3] |

| Molecular Weight | 156.10 g/mol | [3] |

| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N=O | [1][3] |

| InChI Key | DKPCSXFEWFSECE-UHFFFAOYSA-N | [1] |

Tautomerism

An important characteristic of 6-Amino-5-nitrosouracil is its potential to exist in different tautomeric forms. The presence of the nitroso group adjacent to the amino group allows for proton migration, leading to an equilibrium between the nitroso-amino form and the oxime-imino form. The predominant tautomer can be influenced by the solvent and the solid-state packing.

Sources

Spectroscopic Characterization of 6-Amino-5-nitrosouracil: An In-depth Technical Guide

Introduction

6-Amino-5-nitrosouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to endogenous nucleobases and the reactivity of its nitroso group make it a valuable precursor for the synthesis of various biologically active molecules. A thorough understanding of its chemical structure and purity is paramount for its application in research and pharmaceutical development. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the comprehensive characterization of this molecule. This guide provides an in-depth technical overview of the spectroscopic analysis of 6-Amino-5-nitrosouracil, intended for researchers, scientists, and drug development professionals.

The structure of 6-Amino-5-nitrosouracil, with its uracil backbone, amino, and nitroso functional groups, gives rise to unique spectroscopic signatures. Furthermore, the potential for tautomerism in the uracil ring system adds a layer of complexity to its characterization, which can be effectively probed using these spectroscopic methods.

Caption: Molecular Structure of 6-Amino-5-nitrosouracil.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For 6-Amino-5-nitrosouracil, the UV-Vis spectrum is influenced by the π-systems of the uracil ring and the nitroso group. This technique is also particularly useful for investigating the tautomeric equilibria of the molecule in different solvent environments.

A. Causality Behind Experimental Choices

The choice of solvent is critical in the UV-Vis analysis of 6-Amino-5-nitrosouracil as it can influence the position of the absorption maxima (λmax) by stabilizing different electronic states or tautomeric forms. A polar protic solvent like methanol or ethanol is a good starting point due to its ability to engage in hydrogen bonding, while a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a nonpolar solvent like dioxane can provide insights into the solvent-solute interactions.

B. Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of 6-Amino-5-nitrosouracil in the chosen solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of 200-600 nm.

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

C. Data Interpretation

The UV-Vis spectrum of 6-Amino-5-nitrosouracil is expected to exhibit strong absorption bands in the UV region, arising from π→π* transitions within the conjugated uracil ring system. The nitroso group can give rise to a weaker n→π* transition at a longer wavelength, which may extend into the visible region.

| Spectroscopic Parameter | Expected Range/Value | Reference Compound Data (6-amino-1,3-dimethyl-5-nitrosouracil) |

| λmax (π→π) | 260-280 nm | ~268 nm[2] |

| λmax (n→π) | 350-450 nm | Not reported |

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Amino-5-nitrosouracil provides a unique fingerprint, confirming the presence of its key structural features.

A. Causality Behind Experimental Choices

For solid samples like 6-Amino-5-nitrosouracil, the KBr pellet technique is a common and effective method for obtaining a high-quality IR spectrum. This involves grinding the sample with potassium bromide (KBr) and pressing it into a transparent disk. This minimizes scattering and allows for clear transmission of the IR beam.

B. Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation:

-

Grind 1-2 mg of dry 6-Amino-5-nitrosouracil with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

C. Data Interpretation

The IR spectrum of 6-Amino-5-nitrosouracil will display a number of characteristic absorption bands. While a fully assigned spectrum for this specific compound is not available in the provided search results, the expected vibrational modes can be predicted based on its functional groups and data from similar molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H stretching (amino and imide) | 3400-3100 | Broad bands indicative of hydrogen-bonded NH groups. |

| C=O stretching (carbonyls) | 1750-1650 | Strong absorptions from the two carbonyl groups in the uracil ring. |

| N=O stretching (nitroso) | 1550-1450 | A characteristic absorption for the nitroso group. |

| C=C stretching (ring) | 1650-1550 | Absorption from the carbon-carbon double bond within the uracil ring. |

| N-H bending (amino) | 1650-1580 | Bending vibration of the amino group. |

| Ring vibrations | 1500-1000 | A complex series of bands corresponding to the vibrations of the pyrimidine ring. |

The PubChem database indicates that an FTIR spectrum of 6-Amino-5-nitrosouracil is available, which can be consulted for the experimental peak positions.[3]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

A. Causality Behind Experimental Choices

Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice for the NMR analysis of 6-Amino-5-nitrosouracil. Its high polarity allows for the dissolution of the compound, and its deuterated nature prevents interference in the ¹H NMR spectrum. Furthermore, the exchangeable protons of the amino and imide groups are often observable in DMSO-d₆, providing valuable structural information.

B. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of 6-Amino-5-nitrosouracil in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

Standard acquisition parameters for both nuclei should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals to the respective protons and carbons in the molecule.

-

C. Data Interpretation

The NMR spectra of 6-Amino-5-nitrosouracil will reflect its molecular structure. Due to the potential for tautomerism and restricted rotation around the C-N and N-N bonds, the spectra might show more complex patterns than expected for a single static structure.

¹H NMR: The ¹H NMR spectrum is expected to show signals for the exchangeable protons of the amino (-NH₂) and imide (-NH) groups. These signals are typically broad and their chemical shifts can be concentration and temperature dependent.

¹³C NMR: The ¹³C NMR spectrum will show signals for the four carbon atoms in the uracil ring. The chemical shifts of these carbons will be influenced by the attached functional groups.

While specific, fully assigned ¹H and ¹³C NMR data for 6-Amino-5-nitrosouracil are not available in the provided search results, data for the related compound 6-Amino-1,3-dimethyl-5-nitrosouracil can provide a useful reference.[2]

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N1-H | 10.0 - 12.0 (broad) | - |

| N3-H | 10.0 - 12.0 (broad) | - |

| -NH₂ | 6.0 - 8.0 (broad) | - |

| C2 | - | 150-165 |

| C4 | - | 160-175 |

| C5 | - | 110-130 |

| C6 | - | 140-160 |

It is important to note that N-nitrosamines can exist as a mixture of (E) and (Z) isomers due to restricted rotation around the N-N bond, which can lead to the observation of two sets of signals in the NMR spectra.

Caption: General workflow for the spectroscopic characterization of 6-Amino-5-nitrosouracil.

Conclusion

The spectroscopic characterization of 6-Amino-5-nitrosouracil through UV-Vis, IR, and NMR techniques provides a comprehensive understanding of its molecular structure, functional groups, and electronic properties. While a complete set of assigned experimental data for the parent compound is not consolidated in a single source, analysis of related compounds and general spectroscopic principles allows for a robust interpretation of its expected spectral features. This in-depth guide provides the necessary theoretical background, experimental considerations, and data interpretation framework for researchers and scientists working with this important molecule. For definitive structural elucidation, it is recommended to acquire and interpret the full set of spectroscopic data (¹H, ¹³C, and 2D NMR experiments) for a purified sample of 6-Amino-5-nitrosouracil.

References

-

ResearchGate. (n.d.). Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]

Sources

IUPAC name and synonyms for 6-Amino-5-nitrosouracil

An In-Depth Technical Guide to 6-Amino-5-nitrosouracil: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Amino-5-nitrosouracil, a pivotal heterocyclic intermediate in medicinal chemistry. We will delve into its fundamental properties, validated synthesis protocols, and its critical role as a precursor for pharmacologically active compounds, particularly in the development of xanthine-based therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Core Identity and Nomenclature

6-Amino-5-nitrosouracil is a pyrimidine derivative whose structure is functionalized with both an amino and a nitroso group. This specific arrangement of functional groups imparts a unique reactivity profile, making it an exceptionally useful starting material for more complex heterocyclic systems.[1] Its formal identification and various synonyms are crucial for accurate literature and database searches.

The IUPAC name for this compound is 6-amino-5-nitroso-1H-pyrimidine-2,4-dione .[2]

| Identifier | Value | Source |

| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | PubChem[2] |

| CAS Number | 5442-24-0 | PubChem[2] |

| PubChem CID | 79510 | PubChem[2] |

| EC Number | 226-633-4 | PubChem[2] |

| Molecular Formula | C₄H₄N₄O₃ | PubChem[2] |

| Synonyms | 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine; 5-Nitroso-6-aminouracil; NSC 3101 | PubChem[2] |

Physicochemical and Computed Properties

Understanding the physicochemical properties of 6-Amino-5-nitrosouracil is essential for designing reaction conditions, developing purification strategies, and anticipating its behavior in various solvent systems. The data below is compiled from computational models and available experimental information.

| Property | Value | Source |

| Molecular Weight | 156.10 g/mol | PubChem[2] |

| XLogP3 | -1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 156.02834000 Da | PubChem[2] |

| Solubility | Soluble in DMSO | LookChem[3] |

| Storage Temperature | -20°C, under inert atmosphere, protected from light | Benchchem, LookChem[1][3] |

Synthesis Pathway: A Self-Validating Protocol

The most reliable and commonly employed synthesis of 6-Amino-5-nitrosouracil is a two-step process that begins with the construction of the 6-aminouracil precursor, followed by a regioselective nitrosation at the C5 position.[4]

Causality in Synthesis Design

The choice of this pathway is dictated by the principles of electrophilic aromatic substitution on an electron-rich heterocyclic ring. The pyrimidine ring of 6-aminouracil is highly activated by the two ring nitrogens and, critically, the powerful electron-donating amino group at the C6 position. This directs the incoming electrophile—the nitrosonium ion (NO⁺) generated in situ—to the adjacent and sterically accessible C5 position. Using a weak acid like acetic acid is deliberate; it is strong enough to protonate sodium nitrite to form nitrous acid, but not so strong as to significantly protonate the aminouracil, which would deactivate the ring.

Caption: Two-step synthesis of 6-Amino-5-nitrosouracil.

Detailed Experimental Protocol

This protocol describes a robust method for the laboratory-scale synthesis of 6-Amino-5-nitrosouracil.

Step 1: Synthesis of 6-Aminouracil (Precursor)

-

Materials: Ethyl cyanoacetate, urea, sodium metal, absolute ethanol.

-

Procedure: a. Prepare a fresh solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). b. To this solution, add equimolar amounts of urea and ethyl cyanoacetate. c. Heat the mixture to reflux and maintain for 4-6 hours, during which a precipitate will form. d. After cooling to room temperature, collect the precipitate by filtration. e. Dissolve the solid in hot water and acidify with a strong acid (e.g., HCl) to a pH of ~5-6 to precipitate the 6-aminouracil. f. Filter the white solid, wash thoroughly with cold water and then ethanol, and dry under vacuum.

Step 2: Nitrosation to Yield 6-Amino-5-nitrosouracil [4]

-

Materials: 6-Aminouracil, glacial acetic acid, sodium nitrite (NaNO₂), deionized water.

-

Procedure: a. Suspend the synthesized 6-aminouracil in deionized water in a flask equipped with a magnetic stirrer. Heat the mixture to approximately 70-80°C to aid dissolution. b. Acidify the solution by adding glacial acetic acid. c. Prepare a solution of sodium nitrite in deionized water. d. Add the sodium nitrite solution dropwise to the warm, stirred solution of 6-aminouracil. Maintain the temperature and stir vigorously. e. A colored precipitate (typically purple or deep red) of 6-Amino-5-nitrosouracil will form almost immediately. f. Continue stirring for 30-60 minutes to ensure the reaction goes to completion. g. Cool the mixture in an ice bath. h. Collect the product by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and finally diethyl ether to facilitate drying. i. Dry the final product under vacuum.

Application in Drug Discovery: Gateway to Xanthine Scaffolds

The primary and most significant application of 6-Amino-5-nitrosouracil is its role as a key intermediate for the synthesis of 8-substituted xanthine derivatives.[1] Xanthines are a privileged scaffold in medicinal chemistry, with prominent members including caffeine and theophylline. Synthetic derivatives are potent and selective modulators of targets like adenosine receptors and phosphodiesterases.[1]

The synthetic sequence involves two key transformations:

-

Reduction: The 5-nitroso group is readily reduced to a 5-amino group, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation. This creates a highly reactive 5,6-diaminouracil intermediate.

-

Cyclization: The resulting 5,6-diaminouracil is then condensed with a variety of reagents (such as carboxylic acids, aldehydes, or their derivatives) to form the imidazole ring of the xanthine core.[5] The choice of this cyclizing agent directly installs the substituent at the 8-position of the final xanthine product, providing a divergent and powerful approach to building molecular diversity.

Caption: Pathway from 6-Amino-5-nitrosouracil to 8-substituted xanthines.

This synthetic versatility makes 6-Amino-5-nitrosouracil a cornerstone in the development of therapeutics targeting:

-

Adenosine Receptors (A₁, A₂ₐ, A₂ₑ, A₃): For diseases such as Parkinson's disease, immuno-oncology, and asthma.[1]

-

Dipeptidyl Peptidase 4 (DPP-4): For the treatment of type 2 diabetes.[1]

Safety, Handling, and Storage

Proper handling of 6-Amino-5-nitrosouracil is imperative for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the solid powder, a dust mask or respirator is recommended.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: The compound is sensitive to light and temperature.[1] For long-term stability, it should be stored in a tightly sealed, light-protected container (e.g., amber vial) under an inert atmosphere at -20°C.[1][3]

Conclusion

6-Amino-5-nitrosouracil is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its straightforward, high-yielding synthesis and its strategic positioning of reactive functional groups provide a reliable and versatile entry point into the world of xanthine-based therapeutics. For research teams focused on developing modulators of adenosine receptors and other key enzyme targets, a thorough understanding and proficient use of this intermediate are essential for success.

References

-

LookChem. (n.d.). 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7. Retrieved from [Link]

-

Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

National Institutes of Health. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

ACS Publications. (1987). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. Retrieved from [Link]

Sources

- 1. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]

- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Physicochemical Characterization & The Solubility Challenge

[3]

To master the handling of 6-Amino-5-nitrosouracil, one must understand the structural root of its insolubility.[1][2] The compound does not exist as a simple static molecule; it exists in a dynamic equilibrium between the nitroso-amine form and the isonitroso-imine (oxime) form.[1][2]

Key Properties:

-

Appearance: Distinctive pink to purple solid (indicative of the nitroso chromophore and charge transfer).[2][3]

-

Melting Point: >300°C (Decomposes).[1][2][3][4][5] High melting point correlates with high lattice energy and low solubility.[1][2][3]

-

pKa: Amphoteric character.[1][2][3] The N3-proton is acidic (pKa ~8–9), allowing solubility in alkaline solutions.[1][2][3] The amino group can be protonated in strong acids.[1][2][3]

The Tautomeric Barrier

The equilibrium heavily favors the formation of strong intermolecular hydrogen bonds, creating a "brick-wall" crystal lattice that resists solvation by non-polar and protic solvents (like ethanol) at room temperature.[1][2][3]

Figure 1: The tautomeric equilibrium between the nitroso and oxime forms contributes to a rigid crystal lattice, resisting dissolution.[1][2][3]

Part 2: Solubility Data & Solvent Selection[1][2][3][6]

The following data summarizes the solubility behavior of 6-Amino-5-nitrosouracil. Quantitative values are approximated based on synthetic utility; "Insoluble" implies < 0.1 mg/mL.[1][2][3]

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | Moderate | Best organic solvent. Soluble up to ~10-20 mg/mL with warming.[1][2] |

| Polar Aprotic | DMF | Moderate | Good for synthesis.[2] Often used as the reaction medium (e.g., 80°C).[2] |

| Polar Protic | Water | Insoluble | < 0.03 mg/mL at RT.[2] Soluble only when boiling.[1][2][3] |

| Polar Protic | Methanol/Ethanol | Poor | Slightly soluble when boiling.[2] Used for washing crude solids.[1][2][3] |

| Non-Polar | Ether, Hexane | Insoluble | Useful only for precipitating the compound from DMF/DMSO.[3] |

| Aqueous Base | NaOH (2M) | High | Forms the sodium salt (deprotonation of N3).[2][3] Deep purple solution. |

| Aqueous Acid | HCl / AcOH | Low/Moderate | Soluble in strong acid via protonation, but often precipitates as salts upon cooling.[3] |

Part 3: Strategic Dissolution Protocols

Do not attempt to dissolve this compound in water or ethanol for reactions requiring homogeneity.[1][2][3] Use one of the following validated protocols.

Protocol A: The "DMSO/Heat" Method (For Analysis/NMR)

Use this for preparing samples for 1H-NMR or biological assays.[1][2][3]

-

Add DMSO-d6 (for NMR) or standard DMSO (for assays).[1][2][3]

-

Critical Step: Sonicate for 5 minutes. If solid remains, heat gently to 40–50°C using a heat block.

-

Observation: The solution should turn a clear, deep pink/red.[2][3] If turbidity persists, filter through a 0.45 µm PTFE syringe filter.[2][3]

Protocol B: The "Alkaline Switch" Method (For Aqueous Reactions)

Use this if you need to react the compound in an aqueous environment (e.g., reduction to diamine).[3]

-

Suspend the 6-Amino-5-nitrosouracil in water (it will remain a solid suspension).

-

Dropwise add 2.5 M NaOH or Ammonium Hydroxide (28%) while stirring.

-

Mechanism: The base deprotonates the uracil ring (N3 position), breaking the H-bond lattice.[1][2][3]

-

Endpoint: The solid dissolves rapidly to form a dark purple solution (the salt form).[2][3]

-

Reversal: To recover the compound, acidify with Glacial Acetic Acid to pH ~5.[2][3] The product will reprecipitate immediately.[1][2][3]

Part 4: Purification & Recrystallization[1][2][8]

Because of its steep solubility curve in DMF and water, recrystallization is the most effective purification method.[2][3]

Workflow: DMF/Water Precipitation

-

Dissolve: Dissolve the crude pink solid in the minimum amount of boiling DMF (approx. 10 mL per gram).

-

Filter: While hot, filter quickly to remove insoluble impurities (charcoal/inorganic salts).[2][3]

-

Precipitate: Add the hot DMF filtrate into 3 volumes of ice-cold water while stirring vigorously.

-

Collect: The pure 6-Amino-5-nitrosouracil will crash out as fine, bright pink microcrystals.[1][2]

-

Wash: Filter and wash with cold ethanol (to remove residual DMF) and then ether.

Part 5: Application in Traube Synthesis[1][2]

The primary utility of 6-Amino-5-nitrosouracil is as a precursor to 5,6-diaminouracil, which is then cyclized to form Xanthines.[1][2]

Figure 2: The standard workflow converting 6-Amino-5-nitrosouracil to Xanthines. Note the color change from Pink (Nitroso) to Colorless (Diamine) as a visual reaction indicator.

References

-

BenchChem. (n.d.).[1][2][6] 6-Amino-1,3-dimethyl-5-nitrosouracil Physicochemical Data. Retrieved from [1][2][3]

-

Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.[1][2] Frontiers.[1][2][3][7] Available at [1][2][3]

-

PubChem. (2025).[1][2][3] 6-Amino-5-nitrosouracil Compound Summary. National Center for Biotechnology Information.[1][2][3] Available at [1][2][3]

-

Sigma-Aldrich. (n.d.).[1][2] 6-Amino-1-methyl-5-nitrosouracil Product Sheet. Merck KGaA.[1][2][3] Available at [1][2]

-

Houen, G., et al. (1999).[2][3] The solubilities of denatured proteins in different organic solvents.[1][2][3][8] Acta Chemica Scandinavica.[1][2][3][8] (Contextual reference for amide/DMSO interactions). Available at [1][2][3]

Sources

- 1. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]

- 8. scispace.com [scispace.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of Xanthine Derivatives from 6-Amino-5-nitrosouracil

Executive Summary

Xanthine derivatives (purine-2,6-diones) represent a "privileged scaffold" in medicinal chemistry, serving as potent adenosine receptor antagonists, phosphodiesterase inhibitors, and bronchodilators (e.g., theophylline).[1][2][3][4] While various synthetic routes exist, the modification of the Traube synthesis starting from 6-amino-5-nitrosouracil remains the most versatile method for generating diverse 8-substituted and 1,3-disubstituted analogs.[1]

This guide provides a rigorous, field-validated workflow for the conversion of 6-amino-5-nitrosouracil to xanthine derivatives. It details the critical reduction of the nitroso group to the unstable 5,6-diaminouracil intermediate, followed by cyclization strategies using triethyl orthoformate or aldehydes.[1]

Scientific Background & Mechanism[1][4][5][6][7]

The synthesis proceeds through two distinct chemical transformations:[1][3][4][5][6][7]

-

Reduction: The nitroso group (-NO) at the C5 position is reduced to an amine (-NH₂), yielding 5,6-diaminouracil .[1] This intermediate is electron-rich and prone to oxidation, requiring immediate processing or stabilization as a salt.[1]

-

Cyclization (Ring Closure): The newly formed vicinal diamine motif reacts with a one-carbon donor (formic acid, triethyl orthoformate) or an electrophile (aldehyde/carboxylic acid) to close the imidazole ring, forming the xanthine core.[1]

Reaction Scheme

Figure 1: General synthetic pathway from nitroso precursor to xanthine scaffold.[1][2][3][6][7][8]

Experimental Protocols

Protocol A: Reduction to 5,6-Diaminouracil (Sodium Dithionite Method)

Best for: Lab-scale synthesis (1–20 mmol) without high-pressure hydrogenation equipment.[1]

Reagents:

-

Starting Material: 1,3-Dialkyl-6-amino-5-nitrosouracil (e.g., 1,3-dimethyl analog)[1][4][9]

-

Reducing Agent: Sodium Dithionite (

), fresh (>85% purity)[1]

Procedure:

-

Suspension: In a round-bottom flask, suspend 20 mmol of the 6-amino-5-nitrosouracil in 60 mL of 12.5% aqueous ammonia (or water if alkali-sensitive).

-

Heating: Heat the violet/red suspension to 50–60 °C with vigorous stirring.

-

Reduction: Add solid Sodium Dithionite portion-wise.

-

Precipitation:

-

Stabilization: If isolating, wash the diamine precipitate with cold water and diethyl ether. Store under inert atmosphere (Ar/N₂) as it oxidizes rapidly in air (turning purple/black).

Protocol B: Cyclization to 8-Unsubstituted Xanthine (Triethyl Orthoformate)

Best for: High yields, clean workup, and 8-H xanthines.[1][4]

Reagents:

-

Intermediate: 5,6-Diaminouracil (from Protocol A)[1][2][10][7]

-

Cyclizing Agent: Triethyl Orthoformate (TEOF)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (Optional, catalytic amount)[1]

Procedure:

-

Mixture: Suspend the crude 5,6-diaminouracil in excess Triethyl Orthoformate (approx. 5–10 mL per gram of diamine).

-

Reaction:

-

Method 1 (Thermal): Reflux at 146 °C for 2–4 hours.

-

Method 2 (Microwave - Recommended): Heat in a sealed vessel at 140–160 °C for 5–10 minutes .

-

-

Workup:

Protocol C: Synthesis of 8-Substituted Xanthines (Aldehyde Route)

Best for: Introducing diversity at the C8 position (e.g., aryl, alkyl groups).[1]

Procedure:

-

Imine Formation: Dissolve/suspend 5,6-diaminouracil in methanol or ethanol. Add 1.1 equivalents of the appropriate aldehyde (R-CHO).[1]

-

Condensation: Stir at room temperature or reflux for 1–2 hours. The intermediate Schiff base (imine) typically precipitates.[1]

-

Oxidative Cyclization:

Workflow Visualization

Figure 2: Decision tree for the synthesis and purification of xanthine derivatives.

Data & Optimization Guide

Solvent and Reagent Compatibility Table

| Reaction Step | Recommended Solvent | Reagent | Typical Yield | Notes |

| Reduction | 12.5% Aq. Ammonia | 70–90% | Exothermic. Ammonia helps solubility of precursors. | |

| Reduction | Water / Methanol (1:[1]1) | 85–95% | Cleaner product, requires pressure equipment.[1] | |

| Cyclization | Triethyl Orthoformate | Neat (Solvent free) | 80–95% | Microwave irradiation (140°C, 10 min) drastically improves yield. |

| Cyclization | Formic Acid | HCOOH (85-98%) | 60–80% | Classical method.[1] Requires high temp; often yields formyl-intermediate first.[1] |

Troubleshooting "The Red Color Persists"

The most common failure mode in Protocol A is incomplete reduction.[1]

-

Cause: Sodium dithionite degrades rapidly in humid air.[1]

-

Solution: Use a fresh bottle. If the reaction stalls, add a small fresh aliquot. Ensure the pH remains basic (ammonia) as dithionite decomposes in acid.[1]

Characterization Benchmarks

-

1H NMR (DMSO-d6):

-

Mass Spectrometry: Look for the [M+H]+ peak corresponding to the loss of

(or

References

-

Shejul, J. K., et al. (2009).[1] Synthesis of Xanthine Derivatives by Ring Closure Reaction.[4][6][7][8][11] Asian Journal of Chemistry.[4] Available at: [Link]

-

Vössing, T., et al. (2019).[1][3] Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry.[1][7] Available at: [Link]

-

Beilstein Journals. (2010). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives.[1][4][8] Available at: [Link]

-

Organic Syntheses. Diaminouracil Hydrochloride Protocol. Available at: [Link]

-

Shaikh, M. S., et al. (2022).[1][3][7] Recent Advances in the Synthesis of Xanthines: A Short Review. PMC.[1][7] Available at: [Link]

Sources

- 1. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]

- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. BJOC - Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones [beilstein-journals.org]

Application Notes and Protocols: 6-Amino-5-nitrosouracil in the Synthesis of Bioactive Heterocycles

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 6-amino-5-nitrosouracil, a highly versatile and pivotal starting material in medicinal chemistry. We delve into the core chemical principles that make this pyrimidine derivative an exceptional precursor for a range of biologically active heterocyclic systems. Detailed, field-proven protocols are provided for the synthesis of xanthines, pteridines, and pyrimido[4,5-b]quinolines, classes of compounds with significant therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and inflammatory conditions. The causality behind experimental choices, self-validating protocol design, and the mechanistic pathways are explained to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of 6-Amino-5-nitrosouracil

In the landscape of drug discovery, uracil and its derivatives are considered "privileged structures" due to their synthetic accessibility and broad spectrum of biological activities.[1][2] Among these, 6-amino-5-nitrosouracil stands out as a cornerstone building block. Its unique arrangement of a nucleophilic amino group at the C6 position adjacent to an electrophilic nitroso group at the C5 position creates a reactive synthon primed for cyclization and condensation reactions.

This reactivity is the gateway to constructing complex fused heterocyclic systems. The typical and most crucial transformation involves the reduction of the C5-nitroso group to a second amino group, generating a highly reactive in situ 5,6-diaminouracil intermediate. This diamine is the immediate precursor for building fused pyrazine, pyrimidine, or quinoline rings onto the uracil core, leading to potent classes of bioactive molecules.[3][4][5]

The heterocycles derived from this precursor are of immense interest:

-

Xanthine Derivatives: Widely explored as antagonists for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃), with applications in Parkinson's disease, immuno-oncology, and asthma.[3][4]

-

Pteridines & Alloxazines: These fused systems are integral to various biological processes and have been investigated for anticancer and antimicrobial properties.[1]

-

Pyrimido[4,5-b]quinolines: A class of compounds known for their diverse pharmacological activities, including potential as anticancer agents.[6][7]

This guide provides the foundational knowledge and practical protocols to leverage the unique chemistry of 6-amino-5-nitrosouracil for the synthesis of these valuable molecular scaffolds.

Foundational Chemistry: Synthesis of the Key Precursor

The journey into the synthesis of complex heterocycles begins with the reliable preparation of the starting material, 6-amino-5-nitrosouracil. The process is a well-established two-step synthesis.[8]

Caption: Workflow for the two-step synthesis of 6-amino-5-nitrosouracil.

Protocol 2.1: Synthesis of 6-Amino-5-nitrosouracil

This protocol details the synthesis starting from ethyl cyanoacetate and methylurea to yield 6-amino-3-methyluracil, followed by nitrosation.

Part A: Synthesis of 6-Amino-3-methyluracil [8]

-

Prepare Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Sodium ethoxide is a strong base required to deprotonate ethyl cyanoacetate, initiating the condensation reaction.

-

Add Reagents: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) followed by methylurea (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a solid precipitate should be observed.

-

Work-up: After cooling the mixture to room temperature, carefully acidify it with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6. This will precipitate the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and salts.

-

Drying: Dry the white solid product under vacuum to yield 6-amino-3-methyluracil. A typical yield is in the range of 70-80%.

Part B: Nitrosation to form 6-Amino-3-methyl-5-nitrosouracil [8]

-

Dissolution: Suspend the 6-amino-3-methyluracil (1.0 eq) in a mixture of water and acetic acid at room temperature.

-

Nitrosating Agent: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.

-

Reaction: Cool the uracil suspension in an ice bath to 0-5 °C. Add the sodium nitrite solution dropwise while stirring vigorously. A color change to a deep red or purple is indicative of the product formation. Maintain the temperature below 10 °C throughout the addition. Causality: The acidic medium protonates sodium nitrite to form nitrous acid (HNO₂), the active nitrosating agent. Low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.

-

Isolation: After stirring for 1-2 hours at low temperature, collect the brightly colored precipitate by filtration.

-

Washing and Drying: Wash the solid with copious amounts of cold water, followed by cold ethanol, and finally diethyl ether. Dry the product under vacuum. The product should be stored in an amber vial and protected from light, as nitroso compounds can be light-sensitive.[3]

Application: Synthesis of 8-Substituted Xanthines

Xanthines are a cornerstone of medicinal chemistry, primarily for their ability to antagonize adenosine receptors.[4] The synthesis of 8-substituted xanthines from 6-amino-5-nitrosouracil is a robust and versatile strategy. The key is the in situ generation of 5,6-diaminouracil, which is then acylated and cyclized.

Caption: General workflow for the synthesis of 8-substituted xanthines.

Protocol 3.1: One-Pot Synthesis of an 8-Aryl-Xanthine Derivative

This protocol describes a one-pot method where the reduction and subsequent acylation/cyclization occur sequentially.

-

Initial Suspension: Suspend 6-amino-1,3-dimethyl-5-nitrosouracil (1.0 eq) in an appropriate solvent such as a mixture of water and ethanol.

-

Reduction: Heat the suspension to 70-80 °C. Add a reducing agent, typically sodium dithionite (Na₂S₂O₄) (2.0-2.5 eq), portion-wise. The deep color of the nitroso compound will fade, indicating the formation of the 5,6-diaminouracil. Causality: Sodium dithionite is a common and effective reducing agent for nitroso groups to amines in aqueous media.

-

Acylation: To the same reaction mixture, add the desired carboxylic acid (e.g., 4-methoxybenzoic acid, 1.2 eq) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).[4] Alternatively, the corresponding acid chloride can be used.

-

Cyclization: After confirming the formation of the amide intermediate (via TLC), add a base such as sodium hydroxide solution to raise the pH to >10 and heat the mixture under reflux for 2-4 hours to induce cyclization.[9]

-

Work-up and Isolation: Cool the reaction mixture and acidify with HCl to precipitate the xanthine product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 8-aryl-xanthine.

| 8-Substituent (R-Group) | Therapeutic Target | Potential Application | Reference |

| Styryl | Adenosine A₂ₐ Receptor | Parkinson's Disease (e.g., Istradefylline) | [4] |

| p-Sulfonamido-phenyl | Adenosine A₂ₑ Receptor | Asthma, Cancer, Pain | [4] |

| Various Heterocycles | Adenosine A₃ Receptor | Inflammation, Cancer | [4] |

| Phenyl, Alkyl | Dipeptidyl Peptidase 4 (DPP-4) | Type 2 Diabetes | [3] |

Table 1: Examples of 8-substituted xanthines and their therapeutic relevance.

Application: Synthesis of Pteridines

The synthesis of the pteridine core, a bicyclic heteroaromatic system, is readily achieved by condensing a 5,6-diaminopyrimidine with an α-dicarbonyl compound. This classic route is known as the Isay reaction.[5]

Caption: The Isay reaction for pteridine synthesis from 5,6-diaminouracil.

Protocol 4.1: Synthesis of Lumazine (Pteridine-2,4(1H,3H)-dione)

-

Generate Diamine: In a flask, suspend 6-amino-5-nitrosouracil (1.0 eq) in water. Add sodium dithionite (Na₂S₂O₄) (2.0 eq) portion-wise at room temperature. Stir until the color disappears completely (approx. 30-60 minutes). This generates the 5,6-diaminouracil sulfate salt solution. This solution should be used immediately in the next step. Causality: 5,6-diaminouracils are notoriously unstable and prone to aerial oxidation. Using the freshly prepared solution without isolation is crucial for high yields.

-

Condensation: To the freshly prepared diamine solution, add a 40% aqueous solution of glyoxal (1.1 eq).

-

Reaction Conditions: Heat the mixture to 80-90 °C for 1-2 hours. A yellow precipitate of lumazine will form.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the yellow solid by filtration.

-

Purification: Wash the product extensively with cold water, then ethanol, and dry under vacuum to yield pure lumazine.

Application: Synthesis of Pyrimido[4,5-b]quinolines

The synthesis of the tetracyclic pyrimido[4,5-b]quinoline system can be achieved through efficient multicomponent reactions.[7] While many protocols start with 6-aminouracil, the underlying principle involves the condensation of the C6-amino group and the activated C5 position with suitable reagents.

Protocol 5.1: Three-Component Synthesis of a Pyrimido[4,5-b]quinoline Derivative

This protocol uses 6-aminouracil as the starting pyrimidine, which is the direct precursor to 6-amino-5-nitrosouracil.

-

Reagent Mixture: In a round-bottom flask, combine 6-aminouracil (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and an active methylene compound (e.g., dimedone or barbituric acid, 1.0 eq).[7]

-

Solvent and Catalyst: Add a solvent such as ethanol or acetic acid. A catalyst is often beneficial; a few drops of a base like piperidine or an acid like p-toluenesulfonic acid can be used depending on the specific substrates. Some modern, green chemistry approaches utilize mechanochemical synthesis (ball-milling) without any solvent.[7]

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. Collect the solid by filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be purified further by recrystallization from a high-boiling solvent like DMF or DMSO.

Conclusion

6-Amino-5-nitrosouracil is a powerful and economical starting material for the construction of diverse, biologically relevant heterocyclic scaffolds. The strategic placement of the amino and nitroso groups allows for a predictable and high-yielding entry into complex molecular architectures. The protocols detailed herein provide a validated foundation for researchers to synthesize xanthines, pteridines, and pyrimidoquinolines. By understanding the underlying reaction mechanisms and the rationale for specific experimental conditions, drug development professionals can effectively utilize this key intermediate to build libraries of novel compounds for screening and lead optimization, accelerating the discovery of next-generation therapeutics.

References

- An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Benchchem.

- 6-Amino-5-nitrosouracil | CAS 5442-24-0 | Supplier. Benchchem.

- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry.

- Synthesis of bioactive nitrogen heterocycles and functionalized nanomaterials for biological and catalytic applications. DUT Open Scholar.

- Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV.

- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.

- Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers.

- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.

- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SciRP.org.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- Synthesis of pyrimido[4,5-b]quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. ResearchGate.

- A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry.

- New Pathway for the Synthesis of Pyrimido[4,5‐b]quinolines via One‐pot Reaction of Isatins, 6‐Aminouracils and 1,3‐Dimethylbarbituric Acid. ResearchGate.

- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.

- Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. PubMed.

- Тhio‐containing pteridines: Synthesis, modification, and biological activity. Wiley Online Library.

- Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. National Institutes of Health.

- Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Science Alert.

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]

- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Amino-5-nitrosouracil in Medicinal Chemistry

[1]

Executive Summary

6-Amino-5-nitrosouracil (ANU) is a "privileged scaffold" in medicinal chemistry, serving as a critical synthon for the construction of fused nitrogenous heterocycles. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amino group at C6 and the electrophilic (and reducible) nitroso group at C5.

This guide details the practical applications of ANU, focusing on its role as a precursor for Pteridines (via the Timmis reaction) and Xanthines/Purines (via the Traube synthesis). We provide optimized protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield synthesis of biologically active targets, particularly adenosine receptor antagonists and antifolates.

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

Before initiating synthesis, it is crucial to understand the electronic environment of the molecule.

| Property | Description | Synthetic Implication |

| Structure | Pyrimidine-2,4-dione core with C6-NH₂ and C5-NO.[1][2][3] | High polarity; poor solubility in non-polar solvents. |

| Tautomerism | Exists in equilibrium between nitroso-amine and quinone-oxime forms. | The nitroso form is reactive toward nucleophiles (methylenes); the oxime character influences acidity. |

| Appearance | Deep violet/purple solid. | Visual indicator of reaction progress (disappearance of color often indicates reduction or condensation). |

| Solubility | Low in water/ethanol at RT; soluble in alkalis and hot DMF/DMSO. | Reactions often require heterogeneous conditions or polar aprotic solvents. |

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from ANU.

Caption: Divergent synthesis map showing the conversion of ANU into Purine and Pteridine scaffolds.

Application I: Synthesis of Pteridines (The Timmis Reaction)

The Timmis reaction is the most direct method for synthesizing pteridines from ANU. Unlike the Gabriel-Isay synthesis (which uses 5,6-diaminopyrimidines and 1,2-dicarbonyls), the Timmis reaction avoids the formation of regioisomers by condensing the nitroso group with an activated methylene group.[4]

Mechanism

The reaction proceeds via a base-catalyzed condensation of the active methylene carbon with the nitroso oxygen (dehydration), followed by intramolecular cyclization between the carbonyl/nitrile of the reagent and the C6-amino group of the uracil.

Protocol: Synthesis of 6,7-Disubstituted Pteridines

Target: General synthesis of a pteridine-2,4-dione derivative.

Reagents:

-

6-Amino-5-nitrosouracil (1.0 eq)

-

Active Methylene Compound (e.g., Benzyl cyanide, Ketone) (1.2 eq)

-

Base: Sodium Ethoxide (NaOEt) or Piperidine acetate

-

Solvent: Ethanol or DMF

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 6-Amino-5-nitrosouracil (10 mmol) in absolute ethanol (50 mL).

-

Activation: Add the Active Methylene Reagent (12 mmol) .

-

Catalysis: Add the base catalyst.

-

Option A (Strong Base): Add NaOEt (0.5 M in EtOH, 10 mL) dropwise.

-

Option B (Mild Base): Add Piperidine (5 drops) and Acetic Acid (2 drops).

-

-

Reflux: Heat the mixture to reflux.

-

Monitoring: The deep violet color of the starting material will gradually fade to yellow or orange/brown as the pteridine forms.

-

Duration: Typically 2–6 hours.

-

-

Isolation: Cool the reaction mixture to room temperature.

-

If the product precipitates: Filter and wash with cold ethanol and water.

-

If soluble: Concentrate under reduced pressure, then neutralize with dilute HCl to precipitate the product.

-

-

Purification: Recrystallize from DMF/Water or Ethanol.

Critical Note: The regioselectivity is controlled by the initial condensation at the nitroso group. Ensure the methylene group is sufficiently activated (flanked by electron-withdrawing groups like CN, CO, or aryl) for the reaction to proceed.

Application II: Synthesis of Xanthines (Adenosine Antagonists)

ANU is the standard precursor for the Traube Synthesis of purines, specifically xanthines (e.g., Theophylline, Caffeine analogs). These compounds are potent Adenosine Receptor (AR) antagonists used in asthma and neurodegenerative research.

Workflow

-

Reduction: ANU is reduced to 5,6-diaminouracil.

-

Cyclization: The diamine reacts with a one-carbon donor (carboxylic acid, aldehyde, or urea) to close the imidazole ring.

Protocol: One-Pot Reduction and Cyclization

This optimized protocol uses sodium dithionite for reduction, avoiding high-pressure hydrogenation.

Reagents:

-

6-Amino-5-nitrosouracil (10 mmol)

-

Sodium Dithionite (Na₂S₂O₄) (25 mmol)

-

Carboxylic Acid (R-COOH) (12 mmol)

-

Coupling Agent: EDC[5]·HCl (if using mild conditions) or POCl₃ (for harsh cyclization)

Step-by-Step Methodology:

-

Reduction (The "Fading" Step):

-

Suspend ANU in water (or 10% acetic acid).

-

Heat to 50°C.

-

Add solid Sodium Dithionite portion-wise.

-

Endpoint: The violet suspension turns into a cream/white solid (the bisulfite salt of 5,6-diaminouracil).

-

Filter and wash the diamine immediately (it is oxidation-sensitive).

-

-

Cyclization (Formation of Xanthine):

-

Dissolve the fresh 5,6-diaminouracil in the chosen Carboxylic Acid (or a solvent like DMF with the acid equivalents).

-

Method A (Thermal): Reflux in Formic Acid (for R=H) or Acetic Anhydride (for R=Me) for 4 hours.

-

Method B (Coupling Reagent): In DMF, add EDC·HCl (1.2 eq) to couple the acid, forming the amide intermediate. Then, add aqueous NaOH and heat to 80°C to force ring closure (dehydration).

-

-

Workup:

Logical Pathway: Traube Synthesis

Caption: Step-wise flow of the modified Traube synthesis for Xanthine derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Reaction Stalls (Violet color persists) | Incomplete reduction or condensation. | Timmis: Increase base concentration or switch to higher boiling solvent (e.g., Ethoxyethanol). Reduction: Add fresh dithionite; ensure pH is acidic (<5). |

| Low Yield of Diamine | Oxidation of product during isolation. | Perform reduction under Nitrogen/Argon atmosphere. Use the diamine immediately in the next step without drying. |

| Product Solubility | Xanthines/Pteridines are highly insoluble. | Use hot DMF or DMSO for NMR characterization. Purification may require reprecipitation (dissolve in dilute NaOH, precipitate with HCl). |

| Frothing (Nitrosation Step) | Rapid CO₂ release or exotherm. | During the synthesis of the ANU precursor, add NaNO₂ very slowly below 10°C to control frothing and temperature. |

References

-

BenchChem. "An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil." BenchChem Technical Library. Link

-

Organic Syntheses. "Diaminouracil Hydrochloride." Org.[7][2] Synth. 1960, 40, 21. Link

-

National Institutes of Health (NIH). "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review." RSC Advances, 2025. Link

-

PubChem. "6-Amino-5-nitrosouracil Compound Summary." National Library of Medicine. Link

-

Müller, C. E., et al. "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry, 2019. Link

-

Timmis, G. M. "A new synthesis of pteridines."[8] Nature, 1949, 164, 139.[8] (Classic mechanism reference).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]

- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: 6-Amino-5-nitrosouracil (ANU) as a Ligand in Coordination Chemistry

Executive Summary

6-Amino-5-nitrosouracil (ANU) and its derivatives represent a class of "privileged ligands" in bioinorganic chemistry. Structurally analogous to purines and pyrimidines found in DNA/RNA, ANU offers a unique N,O-donor set capable of forming stable 5-membered chelate rings with transition metals (Cu, Ni, Co, Pt, Pd).

This guide provides a validated technical framework for researchers utilizing ANU in drug development and catalysis. It addresses the critical challenges of tautomeric control , solubility optimization , and structural validation .

Ligand Mechanics: Tautomerism and Coordination

The coordination chemistry of ANU is defined by its ability to exist in multiple tautomeric forms. Unlike simple ligands, ANU exists in a dynamic equilibrium between the nitroso-amine form and the isonitroso-imine (oxime) form.

The Chelation Driver

The biological efficacy of ANU complexes stems from the metal ion stabilizing a specific tautomer, often enhancing lipophilicity and DNA-binding affinity.

-

Hard/Soft Acid-Base Matching: The nitroso oxygen (hard donor) and the amino nitrogen (borderline donor) make ANU ideal for First Row Transition Metals (Cu²⁺, Ni²⁺, Co²⁺).

-

Deprotonation: Coordination often requires the deprotonation of the N1 or N3 ring nitrogens or the oxime group, necessitating precise pH control during synthesis.

Mechanism of Coordination (Visualized)

The following diagram illustrates the tautomeric shift and the subsequent metal chelation pathways.

Figure 1: Tautomeric equilibrium of 6-Amino-5-nitrosouracil leading to metal chelation. The reaction is driven by base-mediated deprotonation.

Validated Protocol: Synthesis of Cu(II)-ANU Complex

Objective: Synthesis of Bis(6-amino-5-nitrosouracilato)copper(II). Target Audience: Synthetic Chemists. Safety: ANU is a potential irritant. Copper salts are toxic. Work in a fume hood.

Materials

-

Ligand: 6-Amino-5-nitrosouracil (≥98% purity).

-

Metal Precursor: Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O). Note: Acetate is preferred over chloride to act as a self-buffering agent.

-

Solvent System: DMSO (Dimethyl sulfoxide) and Deionized Water. ANU has poor solubility in pure water.

-

Base: 0.1 M NaOH.

Step-by-Step Methodology

-

Ligand Solubilization:

-

Dissolve 2.0 mmol of ANU in 10 mL of warm DMSO (60°C). Stir until clear.

-

Why: DMSO disrupts the strong intermolecular hydrogen bonding of the ANU crystal lattice [1].

-

-

Metal Solution Preparation:

-

Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of deionized water.

-

-

Complexation Reaction:

-

Add the aqueous metal solution dropwise to the warm ligand solution under continuous magnetic stirring.

-

Observation: The solution will shift color (typically from violet/pink to dark green or brown), indicating d-d transition changes.

-

-

pH Adjustment (Critical Step):

-

Reflux and Precipitation:

-

Reflux the mixture at 80°C for 3 hours.

-

Cool slowly to room temperature. The complex will precipitate as a microcrystalline solid.

-

-

Isolation:

-

Filter the precipitate using a sintered glass crucible.

-

Wash sequence: Cold Water (x2)

Ethanol (x1) -

Why: Removes unreacted ligand (ethanol soluble) and dries the product (ether).

-

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated against the free ligand using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR) Data

| Functional Group | Free Ligand (cm⁻¹) | Cu(II)-Complex (cm⁻¹) | Interpretation |

| ν(C=O) | 1690–1720 | 1650–1680 | Red shift indicates coordination via adjacent sites or lattice effects. |

| ν(N-O) / ν(C=N) | 1550–1600 | 1500–1540 | Primary Marker: Significant shift confirms N,O-chelation involving the nitroso group. |

| ν(NH₂) | 3100–3300 | Broad/Shifted | Involvement of amino group in H-bonding or coordination. |

Electronic Spectroscopy (UV-Vis)

-

Ligand: Shows intense

transitions at 200–300 nm. -

Complex: Look for a broad band in the visible region (600–800 nm). This corresponds to the

transition characteristic of distorted octahedral or square planar Cu(II) geometry.

Biological Applications: Drug Development

ANU complexes are currently investigated for antimicrobial and anticancer properties. The metal center often acts as a vehicle to transport the bioactive uracil scaffold across cell membranes (Lipophilicity enhancement) or generates Reactive Oxygen Species (ROS).

Antimicrobial & Anticancer Workflow

The following diagram outlines the mechanism of action for ANU-Metal complexes in a biological context.

Figure 2: Biological Mechanism of Action. The complex utilizes the metal for redox activity and the ligand for DNA recognition.

Comparative Activity Data

Based on literature aggregates [3, 4]:

-

Gram-negative Bacteria (E. coli): Cu(II)-ANU complexes typically show 2-3x lower MIC (Minimum Inhibitory Concentration) compared to free ANU.

-

Antitumor (Leukemia L1210): 5-cinnamoyl derivatives of aminouracils have shown significant T/C% increases.[5] Metal coordination is proposed to stabilize the planar conformation required for DNA intercalation [5].

References

-

Solvent Effects on Tautomerism: Title: The Role of Solvent in Tautomer Solvate Crystallization: A Case of 6-Amino-1,3-Dimethyl-5-Nitrosouracil. Source: ResearchGate.[6] URL:[Link]

-

Coordination Modes & Synthesis: Title: Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. Source: ResearchGate.[6] URL:[Link]

-

Antimicrobial Activity of Transition Metal Complexes: Title: Exploration of Transition Metal Complexes as Potential Antimicrobial Agents.[7] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

-

Uracil Derivatives in Medicine: Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

-

Anticancer Structure-Activity Relationships: Title: 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents.[5] Synthesis, biological evaluation, and structure-activity relationships.[3][5][8] Source: PubMed (J Med Chem). URL:[Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. betleylab.chemistry.harvard.edu [betleylab.chemistry.harvard.edu]

- 5. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Synthesis of [2-14C]6-Amino-5-nitrosouracil for Metabolic Profiling

[1][2]

Executive Summary & Scientific Rationale

Metabolic studies (ADME) require radiolabels located in positions resistant to rapid metabolic cleavage.[1][2] For uracil and xanthine derivatives, the C2 position (derived from urea) is a preferred labeling site because it typically remains integral to the pyrimidine ring unless specific ring-opening degradative pathways (e.g., dihydropyrimidine dehydrogenase activity) are activated.[1]

This protocol details the synthesis of [2-14C]6-Amino-5-nitrosouracil via the classic Traube Synthesis , followed by nitrosation.[1][2] This route is selected for its high radiochemical yield and the commercial availability of [14C]Urea as a cost-effective, high-specific-activity starting material.[1][2]

Key Applications

Retrosynthetic Analysis & Labeling Strategy

The synthesis is a two-step linear sequence.[1][2] We utilize [14C]Urea to introduce the label at the C2 position of the pyrimidine ring.[1]

-

Step 1 (Cyclization): Condensation of [14C]Urea with Ethyl Cyanoacetate under basic conditions (NaOEt) yields [2-14C]6-Aminouracil.[1][2]

-

Step 2 (Functionalization): Electrophilic aromatic substitution (nitrosation) at the C5 position using Sodium Nitrite (NaNO2) in acetic acid yields the final target.[1][2]

Reaction Pathway Diagram[1][2][3]

Figure 1: Synthetic pathway for [2-14C]6-Amino-5-nitrosouracil starting from [14C]Urea.[1][2]

Materials & Safety Protocols

Radiological Safety (ALARA Principle)[1][2]

-

Shielding: Use 1 cm Plexiglass (Perspex) shielding for all 14C handling to block Beta radiation (E_max = 156 keV).[1][2]

-